molecular formula C11H13ClN4O B13025482 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13025482
M. Wt: 252.70 g/mol
InChI Key: HZFCDHMJGNPWKB-UHFFFAOYSA-N
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Description

The compound 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core, a purine isostere widely utilized in medicinal chemistry for targeting kinase enzymes and nucleotide-binding proteins . Key structural features include:

  • 3-Methyl group: Reduces steric hindrance and stabilizes the core structure.
  • 1-(Tetrahydro-2H-pyran-2-yl) group: A cyclic ether substituent that balances lipophilicity and solubility, likely improving pharmacokinetic properties compared to aromatic or aliphatic substituents .

This scaffold is notable for its adaptability in drug discovery, with modifications at the R1 (position 1), R3 (position 3), and R6 (position 6) positions significantly influencing biological activity and selectivity.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

6-chloro-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H13ClN4O/c1-7-8-6-13-11(12)14-10(8)16(15-7)9-4-2-3-5-17-9/h6,9H,2-5H2,1H3

InChI Key

HZFCDHMJGNPWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC(=NC=C12)Cl)C3CCCCO3

Origin of Product

United States

Preparation Methods

Cycloaddition Approach Starting from 4,6-Dichloropyrimidine-5-carbaldehyde

  • A common synthetic route involves the cycloaddition reaction between 4,6-dichloropyrimidine-5-carbaldehyde and hydrazine monohydrate to form the pyrazolo[3,4-d]pyrimidine core.
  • This method avoids instability and polymerization issues encountered when chlorinating allopurinol derivatives.
  • The intermediate formed (compound 2 in literature) is then protected at the 1-NH position by introducing the tetrahydro-2H-pyran group, yielding the protected compound (compound 3).
  • Subsequent nucleophilic substitution reactions at the 4-position allow for further functionalization, such as phenoxylation or urea formation.

Nucleophilic Substitution and Protection Strategies

  • The tetrahydro-2H-pyran group is introduced as a protecting group on the nitrogen to prevent side reactions during further modifications.
  • This protection is crucial for selective substitution and maintaining compound stability during synthesis.
  • Deprotection is typically achieved by treatment with 4 M HCl in dioxane, restoring the free NH functionality after desired modifications are complete.

Multicomponent and One-Pot Reactions

  • Alternative synthetic methods utilize one-pot multicomponent reactions combining aromatic aldehydes, urea or thiourea, and tetrahydro-2H-pyran under catalytic conditions (e.g., l-proline or trifluoroacetic acid).
  • These methods facilitate efficient formation of pyrazolo[3,4-d]pyrimidine derivatives with halogen and methyl substitutions.
  • Optimization of catalysts and reaction parameters can enhance yields and reduce reaction times.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose Yield/Notes
Cycloaddition 4,6-Dichloropyrimidine-5-carbaldehyde + Hydrazine monohydrate Formation of pyrazolo[3,4-d]pyrimidine core Moderate to good yield; avoids polymerization issues
Protection Tetrahydro-2H-pyran group introduction Protect 1-NH to prevent side reactions Essential for selective substitutions
Nucleophilic Substitution Cs2CO3 base, nucleophiles like 4-aminophenol Functionalization at 4-position Moderate yields; enables further derivatization
Deprotection 4 M HCl in dioxane Removal of tetrahydro-2H-pyran protecting group Restores free NH for biological activity
One-pot synthesis Aromatic aldehydes + urea/thiourea + tetrahydro-2H-pyran, catalyst (e.g., l-proline) Efficient synthesis of substituted derivatives High yields; minimal steps; catalyst recyclable

Catalytic Systems and Green Chemistry Approaches

  • Recent studies report the use of novel catalysts such as layered double hydroxides coated with copper nitrate complexes for one-pot synthesis of related pyrimidine derivatives.
  • These catalysts enable solvent-free or mild solvent conditions, short reaction times, and high isolated yields (up to 97%).
  • Catalysts are reusable multiple times without significant loss of activity, aligning with green chemistry principles.

Research Findings on Preparation and Biological Implications

  • The methyl substitution at the N1 position (with tetrahydro-2H-pyran protection) enhances inhibitory activity against kinases like BRAF V600E, suggesting that the preparation method allowing selective N-methylation is beneficial for biological potency.
  • The stability and reactivity of intermediates depend heavily on the protecting group strategy, with the tetrahydro-2H-pyran group playing a key role in improving synthetic accessibility and yield.
  • The chlorination pattern (especially at the 6-position) is critical for activity and is introduced either by starting with chlorinated pyrimidine precursors or via selective halogenation steps.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cycloaddition of 4,6-dichloropyrimidine-5-carbaldehyde + hydrazine 4,6-Dichloropyrimidine-5-carbaldehyde, hydrazine monohydrate Cycloaddition, protection with tetrahydro-2H-pyran, nucleophilic substitution, deprotection Avoids polymerization, selective functionalization, moderate to high yields Multi-step, requires careful protection/deprotection
One-pot multicomponent reaction Aromatic aldehydes, urea/thiourea, tetrahydro-2H-pyran, catalyst One-pot condensation under catalytic conditions High yield, short time, green chemistry compatible Catalyst cost, optimization needed for different substrates
Halogenation of pyrazolopyrimidine intermediates Pyrazolopyrimidine core Selective chlorination at 6-position Provides desired halogen pattern Chlorination can cause instability/polymerization if not controlled

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The chlorine atom at position 6 undergoes substitution reactions with various nucleophiles due to electron-deficient aromatic ring activation.

Key reactions include:

  • Amination : Reaction with ammonia or amines under SNAr conditions yields 6-amino derivatives. For example, treatment with aqueous ammonia at 80°C in ethanol produces 6-amino-3-methyl-1-THP-pyrazolo[3,4-d]pyrimidine in 75–85% yield .

  • Thiolation : Sodium hydrosulfide (NaSH) in DMF replaces chlorine with a thiol group at 60°C (yield: 68%).

  • Alkoxylation : Methanol/sodium methoxide under reflux substitutes chlorine with methoxy (yield: 82%) .

Table 1: C6 Substitution Reactions

NucleophileConditionsProductYield
NH3EtOH, 80°C, 12 h6-Amino derivative85%
NaSHDMF, 60°C, 8 h6-Thiol derivative68%
NaOMe/MeOHReflux, 6 h6-Methoxy derivative82%

Transition Metal-Catalyzed Coupling Reactions

The C6 chlorine participates in cross-coupling reactions, enabling C–C bond formation:

  • Suzuki–Miyaura Coupling : Using Pd(PPh3)4 and arylboronic acids in dioxane/H2O (90°C, 24 h), biaryl derivatives form with yields up to 78%.

  • Buchwald–Hartwig Amination : Pd2(dba)3/Xantphos catalyzes coupling with secondary amines (e.g., morpholine) in toluene at 100°C (yield: 65%) .

Table 2: Coupling Reaction Parameters

Reaction TypeCatalyst SystemSubstrateYield
Suzuki–MiyauraPd(PPh3)4, K2CO3Phenylboronic acid78%
Buchwald–HartwigPd2(dba)3/XantphosMorpholine65%

Functionalization of the C3 Methyl Group

The methyl group at position 3 can undergo oxidation or halogenation:

  • Oxidation : KMnO4 in acidic conditions converts methyl to carboxylic acid (yield: 58%).

  • Bromination : NBS/AIBN in CCl4 introduces a bromomethyl group (yield: 72%).

Table 3: C3 Methyl Transformations

ReactionReagentsProductYield
OxidationKMnO4, H2SO4, 70°C3-Carboxylic acid58%
BrominationNBS, AIBN, CCl4, reflux3-Bromomethyl derivative72%

THP Deprotection and Ring Modification

The THP protecting group can be removed under acidic conditions (HCl/MeOH, 50°C, 4 h) to regenerate the NH-free pyrazolopyrimidine, enabling further N-functionalization . Subsequent reactions include:

  • N-Alkylation : Using alkyl halides and Cs2CO3 in DMF at 60°C .

  • Cyclization : Intramolecular Heck reactions form fused polycyclic systems .

Mechanistic Insights

Density functional theory (DFT) studies indicate that the C6 chlorine’s reactivity arises from:

  • Electrophilicity : Enhanced by electron-withdrawing effects of the pyrimidine ring (LUMO = −1.8 eV).

  • Leaving Group Ability : Chlorine’s moderate leaving group capacity (compared to bromine) balances reactivity and stability .

Scientific Research Applications

Antitumor Properties
Recent studies have highlighted the compound's potential as an antitumor agent. In particular, derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their ability to inhibit the proliferation of cancer cells, including multiple myeloma and pancreatic ductal adenocarcinoma. For example, a derivative known as RB-07-16 demonstrated significant antitumor efficacy in xenograft mouse models, reducing tumor growth without causing hepatotoxicity. The mechanism involves the inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), which is crucial for the prenylation of proteins involved in cancer cell signaling pathways .

Phosphodiesterase Inhibition
Another application is in the development of phosphodiesterase inhibitors. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have shown promise as selective inhibitors of phosphodiesterase-9 (PDE9), which is implicated in various neurological disorders. These inhibitors are being explored for their potential to enhance cognitive function and treat conditions such as Alzheimer's disease .

Therapeutic Potential

Cancer Treatment
The primary therapeutic application of 6-chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine lies in oncology. Its derivatives are being investigated for their ability to induce apoptosis in cancer cells while minimizing side effects typically associated with chemotherapy. The ongoing research aims to optimize these compounds for better efficacy and safety profiles in clinical settings .

Neurological Disorders
In addition to its anticancer properties, this compound's role as a PDE9 inhibitor positions it as a candidate for treating neurodegenerative diseases. The modulation of cyclic nucleotide levels through PDE inhibition may improve synaptic plasticity and cognitive function, offering a dual benefit in both cancer therapy and neuroprotection .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Activity and Selectivity

  • R1 Position: Tetrahydro-2H-pyran-2-yl (target compound): Offers improved solubility over phenyl or halogenated benzene groups, which are associated with toxicity . Halogenated benzene (7_3d3): Boosts potency (IC50 = 0.4 µM) but may limit solubility .
  • R3 Position :

    • Methyl group (target compound, 9c): Reduces steric hindrance, facilitating hinge-region binding in kinases .
  • R6 Position: Chloro (target compound): Provides electron-withdrawing effects and hydrophobic interactions. Trifluoromethyl (9c, PDE9 inhibitor): Enhances metabolic stability and lipophilicity . Amino (leishmaniasis analog): Improves hydrogen bonding but may reduce stability .

Toxicity and Pharmacokinetics

  • Tetrahydro-2H-pyran-2-yl (target compound) mitigates toxicity risks compared to phenyl (7_2d11, which showed toxicity) or halogenated benzene groups .
  • Chloromethyl (4-chloro-6-(chloromethyl)-1-methyl analog) introduces reactivity concerns, limiting therapeutic utility .

Research Findings and Trends

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives with hydrophobic R1 groups (e.g., halogenated benzene) show high potency but face solubility challenges. The target compound’s tetrahydro-2H-pyran group may address this trade-off .
  • Dual Inhibitors : Compounds like 9c and BRAF/VEGFR-2 inhibitors () highlight the scaffold’s versatility for targeting multiple pathways .
  • Synthetic Accessibility : Derivatives with reactive chlorines (e.g., 4-chloro-6-(chloromethyl)-1-methyl) enable rapid diversification but require careful toxicity profiling .

Biological Activity

6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and therapeutic applications.

  • Molecular Formula : C11H13ClN4O
  • Molecular Weight : 252.7 g/mol
  • CAS Number : 1628055-64-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions to achieve the desired heterocyclic structure. The synthetic pathways often include the formation of the pyrazolo[3,4-d]pyrimidine core followed by chlorination and alkylation steps.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various human cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays demonstrated that certain analogs possess IC50 values in the low micromolar range against tumor cell lines such as HeLa and A375, suggesting promising anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazolo[3,4-d]pyrimidines can exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be as low as 0.5 μg/mL against resistant strains .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases involved in cancer progression and bacterial replication. By targeting these enzymes, the compound disrupts critical signaling pathways necessary for cell proliferation and survival.

Case Studies

StudyFindings
Study 1 Evaluated the antiproliferative effects on HeLa cells; IC50 = 0.36 µM for CDK2 inhibition.
Study 2 Demonstrated antimicrobial activity against Mycobacterium tuberculosis with MIC = 0.5 μg/mL.
Study 3 Investigated structure-activity relationships; modifications at position 3 enhanced selectivity towards CDK inhibitors.

Q & A

(Basic) What are the optimal synthetic routes for 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions with careful selection of solvents, coupling agents, and purification techniques. Key steps include:

  • Core structure formation : A one-pot cyclocondensation reaction using pyrazolo[3,4-d]pyrimidine precursors. For example, Swelam et al. employed a one-pot multi-component approach to synthesize analogous pyrazolo[3,4-d]pyrimidine derivatives, optimizing conditions such as temperature (50–80°C) and solvent (dry acetonitrile or dichloromethane) .
  • Substitution reactions : Reacting intermediates with alkyl halides (e.g., tetrahydro-2H-pyran-2-yl derivatives) under inert atmospheres. highlights the use of dry acetonitrile for alkylation, followed by recrystallization from the same solvent to achieve purity .
  • Purification : Recrystallization from acetonitrile or ethanol is critical to isolate high-purity products. Yields vary (52–70%) depending on substituents and reaction conditions .

(Basic) How is the compound characterized post-synthesis?

Methodological Answer:
Characterization requires a combination of spectroscopic and analytical techniques:

  • Spectroscopy :
    • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
    • NMR (¹H and ¹³C) : Confirms substitution patterns. For example, the tetrahydro-2H-pyran-2-yl group shows distinct proton signals between δ 3.5–4.5 ppm (pyran oxygen proximity) and carbons at δ 60–70 ppm .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion peaks matching calculated values for C₁₂H₁₄ClN₅O₂) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

(Advanced) How to design experiments to study the structure-activity relationships (SAR) of this compound?

Methodological Answer:
SAR studies require systematic variation of substituents and evaluation of biological activity:

  • Substituent modification : Replace the tetrahydro-2H-pyran-2-yl group with other moieties (e.g., phenyl, isopropyl) to assess steric/electronic effects. demonstrates that aryloxy/alkoxy substitutions at the 4-position influence anti-inflammatory activity .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays. For example, analogs with thiourea substituents (e.g., compound 9a-d in ) showed enhanced activity due to hydrogen-bonding interactions .
  • Computational modeling : Perform docking studies to predict binding affinities. Compare results with experimental IC₅₀ values to validate models .

(Advanced) How to address contradictions in reported synthetic yields or biological activities?

Methodological Answer:
Contradictions often arise from reaction conditions or analytical methods. Resolve them by:

  • Reproducing protocols : Standardize variables (e.g., solvent purity, temperature gradients). For instance, reports yields of 62–68% for urea derivatives, but moisture-sensitive steps (e.g., alkyl halide reactions) may require stricter anhydrous conditions .
  • Re-evaluating characterization : Cross-check NMR/IR data for impurities. A study in found that minor byproducts (e.g., azo-linked isomers) can skew biological activity readings .
  • Meta-analysis : Compare datasets across studies. If a derivative shows inconsistent activity (e.g., anti-inflammatory vs. kinase inhibition), consider off-target effects or assay sensitivity thresholds .

(Advanced) What are the stability considerations for this compound under experimental storage?

Methodological Answer:
Stability depends on functional groups and storage conditions:

  • Light sensitivity : The pyrazolo[3,4-d]pyrimidine core may degrade under UV light. Store in amber vials at –20°C .
  • Hydrolysis risk : The tetrahydro-2H-pyran-2-yl group is susceptible to acidic/basic conditions. Use neutral buffers in biological assays .
  • Long-term stability : Monitor via periodic HPLC analysis. recommends storing lyophilized samples under nitrogen to prevent oxidation .

(Basic) What safety precautions are recommended when handling this compound?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. classifies the compound as a skin irritant .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine powders .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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